molecular formula C17H19N5O3 B2683366 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 899945-43-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

Cat. No.: B2683366
CAS No.: 899945-43-8
M. Wt: 341.371
InChI Key: ASXDLJSAMBTLSW-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a high-purity chemical compound designed for research use in medicinal chemistry and oncology. This molecule features the pyrazolo[3,4-d]pyrimidine scaffold, which is widely recognized in drug discovery as a privileged structure for designing potent kinase inhibitors . Researchers value this core structure for its potential to be developed into anticancer agents, as it is considered a bioisostere of the purine nuclei found in endogenous nucleotides . The specific substitution pattern on this compound is engineered to mimic key pharmacophoric elements found in known VEGFR-2 inhibitors, suggesting its primary research value lies in the investigation of anti-angiogenic therapies and signal transduction pathways in cancer cells . The tert-butyl group at the 1-position of the pyrazole ring is a common moiety intended to enhance metabolic stability and binding affinity, a feature observed in several related experimental compounds . The phenoxyacetamide side chain is a key functional group that may act as a hydrogen bond acceptor/donor linker, potentially interacting with key residues in the kinase domain, such as those in the DFG motif (e.g., Glu885 and Asp1046) . In vitro studies on closely related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines, including breast cancer models (MDA-MB-468 and T-47D), and have shown potent inhibition of VEGFR-2 kinase activity, leading to cell cycle arrest and induction of apoptosis . This compound is intended for use in biochemical assays, cell-based studies, and as a reference standard in the development of novel targeted therapies. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)20-14(23)10-25-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDLJSAMBTLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the phenoxyacetamide moiety: This is usually done through nucleophilic substitution reactions, where the phenoxyacetamide group is introduced using suitable reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where specific groups are replaced by nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammation.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with Substituted Acetohydrazides

The carbohydrazide-based N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K, ) shares the pyrazolo[3,4-d]pyrimidine core but replaces the tert-butyl group with a phenyl ring and incorporates a benzylidene-acetohydrazide side chain. Key differences include:

  • Biological Activity: The benzylidene derivatives (e.g., compound 237) showed EGFR IC50 = 0.186 µM, comparable to erlotinib (IC50 = 0.03 µM), whereas the tert-butyl-phenoxyacetamide compound lacks reported EGFR data but may exhibit similar ATP-binding inhibition due to structural homology .
  • Apoptosis Induction : Compound 235 (benzylidene derivative) induced higher apoptosis (flow cytometry) than analogs, suggesting substituent-dependent pro-apoptotic effects .

Table 1 : Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Substituents EGFR IC50 (µM) Apoptosis Activity
Target compound tert-butyl, phenoxyacetamide Not reported Not reported
Benzylidene derivative 237 Phenyl, benzylidene-acetohydrazide 0.186 Moderate
Erlotinib (control) Quinazoline core 0.03 High

Fused Triazolo-Pyrimidinones

2-Phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one () replaces the pyrazolo core with a triazolo-pyrido scaffold. Key distinctions:

  • Synthetic Route : The triazolo derivative is synthesized via hydrazine-mediated cyclization (78% yield), whereas the target compound likely requires tert-butyl introduction via alkylation (e.g., : 62% yield for tert-butyl pyrazolopyrimidine intermediates) .
  • C=O Stretching: IR spectra show C=O absorption at 1703 cm⁻¹ (triazolo-pyrimidinone) vs. ~1680 cm⁻¹ (pyrazolo[3,4-d]pyrimidinones), indicating similar electronic environments .

tert-Butyl-Substituted Analogs

6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () shares the tert-butyl group but has a fluorophenyl-hydroxyl substituent.

  • Bioactivity: Fluorophenyl derivatives often enhance blood-brain barrier penetration, while the phenoxyacetamide in the target compound may favor peripheral tissue targeting .
  • Synthesis: Both compounds use tert-butyl starting materials, but the target compound’s phenoxyacetamide requires coupling steps (e.g., acetamide formation) absent in fluorophenyl analogs .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The phenoxyacetamide group (target compound) likely improves aqueous solubility compared to hydrophobic benzylidene derivatives () .
  • Metabolic Stability : tert-Butyl groups reduce metabolic degradation by cytochrome P450 enzymes, a shared advantage with fluorophenyl-tert-butyl analogs () .

Table 2 : Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2)
Target compound 2.8 0.15 >6 hours
Benzylidene derivative 237 3.5 0.05 ~4 hours
Triazolo-pyrimidinone (1) 2.2 0.20 Not reported

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its potential in various biological activities. Its chemical formula is C17H18N6O4C_{17}H_{18}N_{6}O_{4} with a molecular weight of 370.4 g/mol. The structural complexity includes a tert-butyl group that enhances lipophilicity and a phenoxyacetamide moiety that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the tert-butyl group via alkylation reactions using tert-butyl halides.
  • Coupling with phenoxyacetic acid to form the final amide product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For instance, similar compounds have shown promising activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Anticancer Properties

The compound's mechanism of action may involve inhibition of specific kinases associated with cancer cell proliferation. Studies on related pyrazolo compounds indicate that they can induce apoptosis in various cancer cell lines by targeting signaling pathways critical for cell survival .

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of enzymes involved in lipid metabolism and signal transduction, such as sphingomyelinases. These enzymes play crucial roles in cellular signaling and inflammation processes . The inhibition of these pathways could provide therapeutic benefits in diseases characterized by dysregulated lipid metabolism.

Case Studies and Research Findings

A comparative analysis of similar compounds reveals several key findings regarding their biological activities:

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound AAntitubercular2.32Inhibits Mtb growth
Compound BAnticancer10.5Induces apoptosis
Compound CEnzyme Inhibitor5.0Inhibits sphingomyelinase

These findings underscore the potential for this compound to exhibit similar biological activities.

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